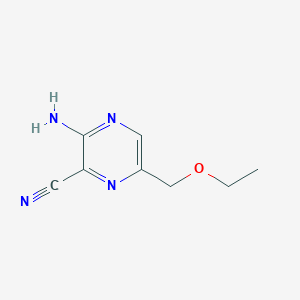![molecular formula C26H28N10O12S3 B14320578 3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid;methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate CAS No. 108422-37-3](/img/structure/B14320578.png)
3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid;methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid and methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate are complex organic compounds These compounds are known for their unique chemical structures, which include triazine, thiophene, and benzoate moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multi-step organic reactions. The starting materials often include triazine derivatives, thiophene carboxylic acids, and benzoates. The reactions may involve:
Nucleophilic substitution: This step introduces the triazine moiety into the molecule.
Sulfonation: This step adds the sulfamoyl group.
Esterification: This step forms the ester linkage in the benzoate derivative.
Industrial Production Methods
Industrial production of these compounds may involve large-scale organic synthesis techniques. These methods often require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Catalysts and solvents are also used to optimize the reactions.
Análisis De Reacciones Químicas
Types of Reactions
These compounds can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: This reaction can reduce certain functional groups, such as nitro groups, to amines.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
These compounds have a wide range of scientific research applications, including:
Chemistry: They are used as intermediates in the synthesis of other complex organic molecules.
Biology: They are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: They are investigated for their potential therapeutic applications, including drug development.
Industry: They are used in the production of specialty chemicals, such as dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of these compounds depends on their specific applications. In biological systems, they may interact with molecular targets such as enzymes or receptors. The triazine moiety, for example, can inhibit certain enzymes, while the thiophene and benzoate moieties can interact with cellular membranes or proteins.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazine derivatives, thiophene carboxylic acids, and benzoates. Examples include:
2,4-Diamino-6-chloro-1,3,5-triazine: A triazine derivative with herbicidal properties.
Thiophene-2-carboxylic acid: A thiophene derivative used in organic synthesis.
Methyl benzoate: A benzoate derivative used as a flavoring agent and in organic synthesis.
Uniqueness
The uniqueness of 3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid and methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate lies in their combined structural features. The presence of triazine, thiophene, and benzoate moieties in a single molecule provides a unique set of chemical and biological properties that are not found in simpler compounds.
Propiedades
Número CAS |
108422-37-3 |
|---|---|
Fórmula molecular |
C26H28N10O12S3 |
Peso molecular |
768.8 g/mol |
Nombre IUPAC |
3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid;methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate |
InChI |
InChI=1S/C15H17N5O6S.C11H11N5O6S2/c1-9-16-13(18-14(17-9)26-4)20(2)15(22)19-27(23,24)11-8-6-5-7-10(11)12(21)25-3;1-5-12-9(15-11(13-5)22-2)14-10(19)16-24(20,21)6-3-4-23-7(6)8(17)18/h5-8H,1-4H3,(H,19,22);3-4H,1-2H3,(H,17,18)(H2,12,13,14,15,16,19) |
Clave InChI |
NKNHUZIFVLOERK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(SC=C2)C(=O)O.CC1=NC(=NC(=N1)OC)N(C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


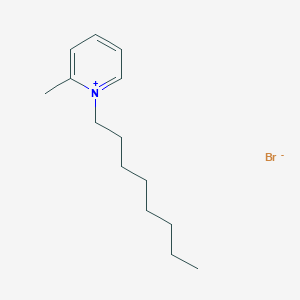
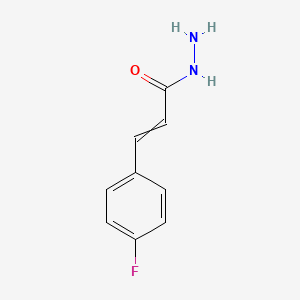
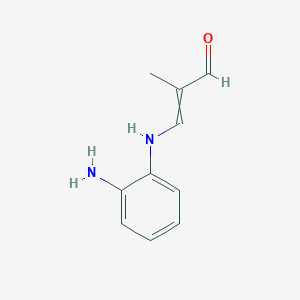
![2-Pyrrolidinone, 1-[4-(diethylamino)-2-butynyl]-5-methyl-](/img/structure/B14320515.png)
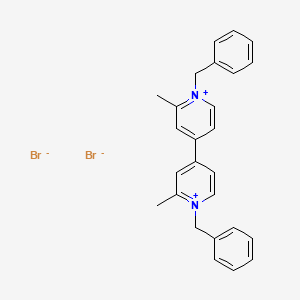
![5-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14320522.png)
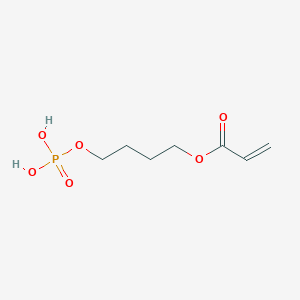
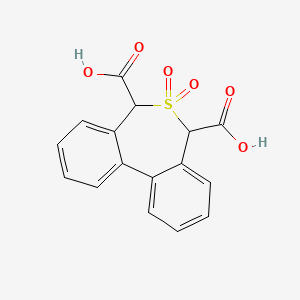

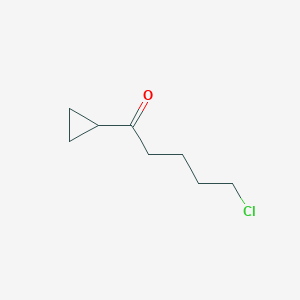
![3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14320551.png)
![3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B14320564.png)
![1-[2-(Tributylstannyl)cyclohexa-1,4-dien-1-yl]ethan-1-one](/img/structure/B14320567.png)
